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Compound of Interest

Compound Name: Guanylin(human)

Cat. No.: B575349 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationship of peptide hormones is paramount. This guide provides a comprehensive

comparative analysis of the disulfide isomers of human guanylin, a key regulator of intestinal

fluid and electrolyte homeostasis. By examining their biological activity, receptor binding, and

the experimental methodologies used for their characterization, this document aims to be an

essential resource for those working on guanylate cyclase C (GC-C) agonists and related drug

discovery programs.

Human guanylin is a 15-amino acid peptide containing four cysteine residues, which can form

two disulfide bonds in three distinct topological arrangements. These isomers, while chemically

similar, exhibit profoundly different biological activities. Only one isomer, with disulfide bridges

between the first and third cysteine residues (Cys4-Cys12) and the second and fourth cysteine

residues (Cys7-Cys15), is biologically active[1]. The other two isomers are considered

biologically inactive[1]. This guide will delve into the available experimental data to compare

these isomers.

Data Presentation: A Quantitative Comparison
The biological activity of guanylin isomers is primarily assessed by their ability to bind to and

activate their receptor, guanylate cyclase C (GC-C), leading to an increase in intracellular cyclic

guanosine monophosphate (cGMP). The following tables summarize the available quantitative

data for the disulfide isomers of human guanylin.

Table 1: Disulfide Connectivity of Human Guanylin Isomers
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Isomer
Disulfide Bond
Connectivity

Biological Activity

Isomer 1 (Active) Cys4-Cys12, Cys7-Cys15 Active

Isomer 2 (Inactive) Cys4-Cys7, Cys12-Cys15 Inactive

Isomer 3 (Inactive) Cys4-Cys15, Cys7-Cys12 Inactive

Table 2: Comparative Biological Activity of Human Guanylin Disulfide Isomers

Isomer
Receptor Binding Affinity
(Ki)

cGMP Stimulation (EC50)

Isomer 1 (Active)
19 ± 5 nM and 1.3 ± 0.5 µM[2]

[3]

Data not explicitly available in

comparative studies

Isomer 2 (Inactive)
Not reported, considered

inactive[1]

No stimulation of cGMP

production[4]

Isomer 3 (Inactive)
Not reported, considered

inactive[1]

No stimulation of cGMP

production[5]

Note: The two Ki values reported for the active isomer suggest the presence of two receptor

subtypes or binding sites with different affinities on T84 cells.

Signaling Pathway and Experimental Workflows
To understand the functional differences between the isomers, it is crucial to visualize the

signaling pathway they modulate and the experimental workflows used to characterize them.

Guanylin Signaling Pathway
The biologically active guanylin isomer binds to the extracellular domain of GC-C, an intestinal

transmembrane receptor. This binding event triggers a conformational change in the receptor,

activating its intracellular guanylate cyclase domain. This domain then catalyzes the conversion

of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP

concentration activates protein kinase G II (PKGII), which in turn phosphorylates and opens the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8390480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC443301/
https://pubmed.ncbi.nlm.nih.gov/9842742/
https://pubmed.ncbi.nlm.nih.gov/7575531/
https://pubmed.ncbi.nlm.nih.gov/9842742/
https://pubmed.ncbi.nlm.nih.gov/9272623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to

chloride and bicarbonate secretion into the intestinal lumen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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